Cas no 2680822-17-5 (2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid)

2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid structure
2680822-17-5 structure
商品名:2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
CAS番号:2680822-17-5
MF:C12H16F3NO3
メガワット:279.255554199219
CID:6571721
PubChem ID:165914456

2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680822-17-5
    • EN300-28285580
    • 2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
    • 2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
    • インチ: 1S/C12H16F3NO3/c13-12(14,15)9(17)16-6-11(10(18)19)5-7-1-3-8(11)4-2-7/h7-8H,1-6H2,(H,16,17)(H,18,19)
    • InChIKey: GEJMDKUSXBMJFR-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NCC1(C(=O)O)CC2CCC1CC2)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 279.10822786g/mol
  • どういたいしつりょう: 279.10822786g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 388
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 66.4Ų

2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28285580-0.5g
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
2680822-17-5
0.5g
$1591.0 2023-05-25
Enamine
EN300-28285580-1.0g
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
2680822-17-5
1g
$1658.0 2023-05-25
Enamine
EN300-28285580-0.05g
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
2680822-17-5
0.05g
$1393.0 2023-05-25
Enamine
EN300-28285580-0.25g
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
2680822-17-5
0.25g
$1525.0 2023-05-25
Enamine
EN300-28285580-10.0g
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
2680822-17-5
10g
$7128.0 2023-05-25
Enamine
EN300-28285580-2.5g
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
2680822-17-5
2.5g
$3249.0 2023-05-25
Enamine
EN300-28285580-0.1g
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
2680822-17-5
0.1g
$1459.0 2023-05-25
Enamine
EN300-28285580-5.0g
2-[(2,2,2-trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid
2680822-17-5
5g
$4806.0 2023-05-25

2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid 関連文献

2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acidに関する追加情報

Introduction to 2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid (CAS No. 2680822-17-5)

2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid, identified by its CAS number 2680822-17-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure, featuring a trifluoroacetamide moiety, has garnered attention due to its unique chemical properties and potential applications in drug development. The compound’s rigid bicyclo[2.2.2]octane framework provides a stable scaffold that can be modulated for enhanced biological activity and pharmacokinetic profiles.

The trifluoroacetamide substituent in the molecule imparts distinct electronic and steric effects, which are critical for influencing the compound’s interactions with biological targets. Fluorine atoms are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity, making this class of compounds particularly valuable in medicinal chemistry. The presence of the bicyclo[2.2.2]octane core further contributes to the molecule’s conformational rigidity, which can be advantageous in designing molecules with improved binding specificity and reduced off-target effects.

Recent advancements in computational chemistry and structure-based drug design have highlighted the utility of such bicyclic scaffolds in developing novel therapeutic agents. The fluorinated amide group in CAS No. 2680822-17-5 has been explored as a key pharmacophore in several drug candidates targeting inflammatory diseases, infectious disorders, and even oncological conditions. Studies suggest that the electron-withdrawing nature of the trifluoromethyl group enhances the compound’s ability to interact with enzyme active sites or receptor binding pockets, thereby improving its therapeutic efficacy.

In the realm of medicinal biology, the synthesis and characterization of trifluoroacetamido-methyl-substituted bicyclo[2.2.2]octanes have opened new avenues for exploring structure-activity relationships (SAR). Researchers have demonstrated that minor modifications around this core structure can lead to significant changes in biological activity, highlighting its versatility as a drug-like scaffold. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of proteases involved in pathogenic processes or as modulators of signaling pathways implicated in chronic diseases.

The bicyclo[2.3.3]]octane derivative (CAS No. 268088222-17-5) is also of interest due to its potential role as an intermediate in more complex synthetic pathways. Its unique stereochemistry allows for selective functionalization at various positions, enabling chemists to introduce additional pharmacophoric elements or improve solubility and bioavailability profiles. This flexibility makes it a valuable building block for designing next-generation pharmaceuticals with optimized pharmacological properties.

Current research trends indicate that compounds featuring trifluoroacetamides are being increasingly investigated for their ability to enhance drug delivery systems and improve metabolic stability post-administration. The fluorine atoms contribute to increased lipophilicity while maintaining favorable water solubility, making these compounds suitable for oral or parenteral administration with improved bioavailability. Furthermore, the bicyclo[3.1.1]]octane scaffold has been employed in designing molecules with enhanced blood-brain barrier penetration, a critical factor for treating central nervous system (CNS) disorders.

The synthesis of CAS No. 268088222-17-5 involves multi-step organic transformations that showcase modern synthetic methodologies such as transition-metal-catalyzed reactions or asymmetric synthesis techniques. These approaches allow for precise control over stereochemistry and functional group placement, ensuring high yields and purity levels required for pharmaceutical applications. The growing interest in fluorinated compounds has also spurred advancements in synthetic methodologies tailored specifically for introducing fluorine atoms into complex molecular frameworks.

In conclusion,CAS No. 268088222-17-5 is a promising candidate for further exploration in drug discovery efforts , leveraging its unique structural features to address unmet medical needs.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.